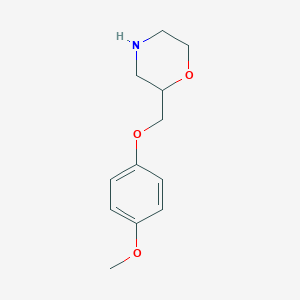
2-((4-Methoxyphenoxy)methyl)morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((4-Methoxyphenoxy)methyl)morpholine is an organic compound with the molecular formula C12H17NO3 It is a morpholine derivative, characterized by the presence of a methoxyphenoxy group attached to the morpholine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Methoxyphenoxy)methyl)morpholine typically involves the reaction of 4-methoxyphenol with epichlorohydrin to form an intermediate glycidyl ether. This intermediate is then reacted with morpholine under basic conditions to yield the desired product. The reaction conditions often include the use of a solvent such as dichloromethane or toluene, and a base like sodium hydroxide or potassium carbonate to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same key steps: formation of the glycidyl ether intermediate followed by reaction with morpholine. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
2-((4-Methoxyphenoxy)methyl)morpholine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a phenol derivative.
Reduction: The compound can be reduced to remove the methoxy group, yielding a simpler phenoxy derivative.
Substitution: The methoxy group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products Formed
Oxidation: Phenol derivatives.
Reduction: Phenoxy derivatives.
Substitution: Halogenated or alkylated morpholine derivatives.
Wissenschaftliche Forschungsanwendungen
2-((4-Methoxyphenoxy)methyl)morpholine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-((4-Methoxyphenoxy)methyl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyphenoxy group can enhance the compound’s binding affinity to these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the target organism or system.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-((2-Ethoxyphenoxy)methyl)morpholine: Similar structure but with an ethoxy group instead of a methoxy group.
2-((4-Ethoxyphenoxy)methyl)morpholine: Similar structure with the ethoxy group in the para position.
2-((2-Methoxyphenoxy)methyl)morpholine: Similar structure with the methoxy group in the ortho position.
Uniqueness
2-((4-Methoxyphenoxy)methyl)morpholine is unique due to the specific positioning of the methoxy group, which can influence its chemical reactivity and biological activity. This positional isomerism can result in different binding affinities and selectivities for molecular targets, making it a valuable compound for various research applications.
Eigenschaften
Molekularformel |
C12H17NO3 |
|---|---|
Molekulargewicht |
223.27 g/mol |
IUPAC-Name |
2-[(4-methoxyphenoxy)methyl]morpholine |
InChI |
InChI=1S/C12H17NO3/c1-14-10-2-4-11(5-3-10)16-9-12-8-13-6-7-15-12/h2-5,12-13H,6-9H2,1H3 |
InChI-Schlüssel |
CPIIBXDVKCDHMA-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)OCC2CNCCO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


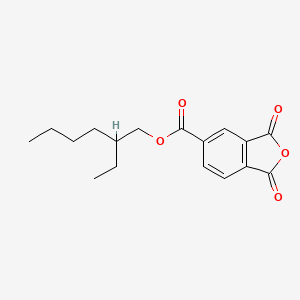
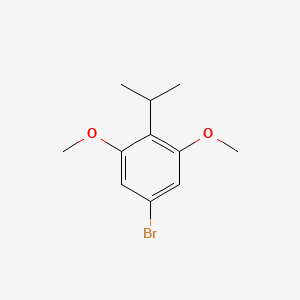
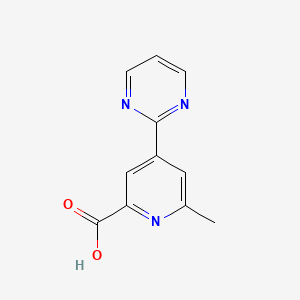
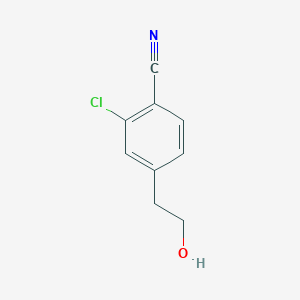
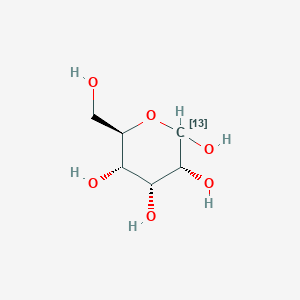
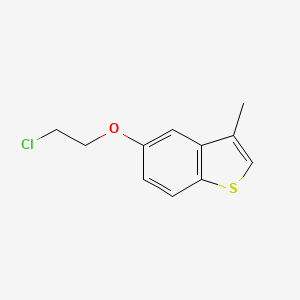
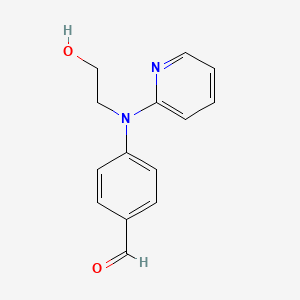
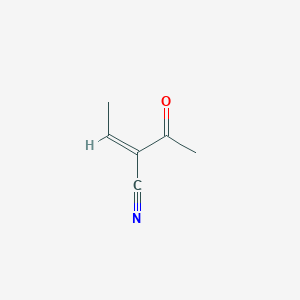
![2-[2-(9H-carbazol-3-ylamino)phenyl]propan-2-ol](/img/structure/B13851043.png)

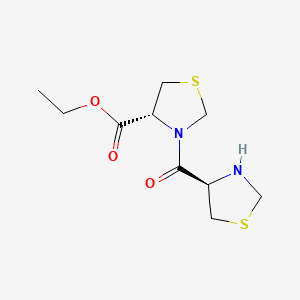
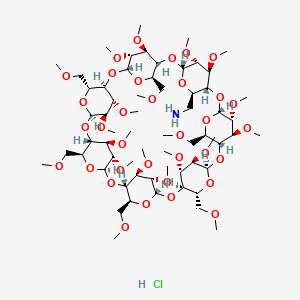
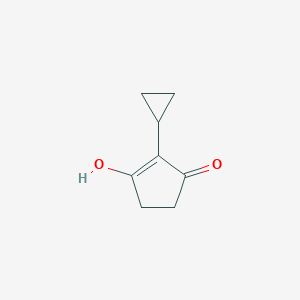
![5-Ethyl 7-methyl 6-(2-chlorophenyl)-8-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine-5,7-dicarboxylate](/img/structure/B13851080.png)
